Cas no 90359-20-9 (Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI))

Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) structure
90359-20-9 structure
Product Name:Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI)
CAS No:90359-20-9
MF:C16H29ClN2O8
MW:412.863064527512
CID:798291
PubChem ID:71308753
Update Time:2025-10-09

Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI)
    • 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid,hydrochloride
    • ETHYLENEDIAMINE TETRAACETIC ACID TRIETHYL ESTER
    • EDTA-triethyl ester
    • Ethylenediaminetetraacetic acid triethyl ester hydrochloride
    • ethylenediaminotetraacetic acid triethyl ester
    • triethyl EDTA ester
    • 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride
    • MFCD00214283
    • [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1)
    • SCHEMBL16714072
    • DTXSID80745629
    • 90359-20-9
    • EDTA-TRIETHYLESTER
    • Inchi: 1S/C16H28N2O8.ClH/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3;/h4-12H2,1-3H3,(H,19,20);1H
    • InChI Key: YWHJXEBZSBYHLB-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(CN(CC(=O)OCC)CCN(CC(=O)O)CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 412.16100
  • Monoisotopic Mass: 412.1612436g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 17
  • Complexity: 449
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • PSA: 122.68000
  • LogP: 0.16630

Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) Security Information

Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Ethylenediaminetetraacetic acid triethyl ester hydrochloride,
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Ethylenediaminetetraacetic acid triethyl ester hydrochloride,
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Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) Related Literature

Additional information on Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI)

Recent Advances in the Study of Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) (CAS: 90359-20-9)

Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) (CAS: 90359-20-9) is a chemically modified glycine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product. These studies have provided valuable insights into the compound's stability under various conditions, which is crucial for its potential use in pharmaceutical formulations.

In addition to synthetic studies, the biological activity of Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) has been investigated. Preliminary in vitro assays have demonstrated its ability to modulate specific biochemical pathways, suggesting potential applications in the treatment of metabolic disorders. However, further in vivo studies are required to validate these findings and assess the compound's safety and efficacy.

The compound's mechanism of action is believed to involve interactions with key enzymes and receptors, although the exact molecular targets remain to be fully elucidated. Computational modeling and molecular docking studies have been conducted to predict these interactions, providing a foundation for future experimental work. These computational approaches have highlighted the compound's potential as a lead molecule for the development of novel therapeutics.

Despite the promising preliminary results, several challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, need to be thoroughly characterized. Additionally, the scalability of its synthesis and the cost-effectiveness of production are critical factors that will influence its commercial viability.

In conclusion, Glycine,N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, 1-ethyl ester(9CI) (CAS: 90359-20-9) represents a promising candidate for further investigation in the field of medicinal chemistry. Ongoing and future studies will be essential to fully understand its therapeutic potential and address the current limitations. The integration of synthetic, computational, and biological approaches will be key to advancing this research and translating it into clinical applications.

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